3-Iodo-4-(trifluoromethyl)benzoic acid
Overview
Description
3-Iodo-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F3IO2 and a molecular weight of 316.02 g/mol . It is also known by its synonyms, 4-Carboxy-2-iodobenzotrifluoride and 3-Iodo-alpha,alpha,alpha-trifluoro-p-toluic acid . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core, making it a valuable intermediate in organic synthesis and various research applications.
Preparation Methods
The synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid typically involves the iodination of 4-(trifluoromethyl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Iodo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and acid catalysts such as sulfuric acid for esterification. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzoic acid depends on its specific application and the molecular targets involvedFor example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding interactions with proteins and enzymes .
Comparison with Similar Compounds
3-Iodo-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-Iodobenzotrifluoride: This compound lacks the carboxylic acid group but shares the trifluoromethyl and iodine substituents on the aromatic ring.
3-Iodo-4-methylbenzoic acid: This compound has a methyl group instead of a trifluoromethyl group, which can affect its chemical properties and reactivity.
4-(Trifluoromethyl)benzoic acid: This compound lacks the iodine atom but has the trifluoromethyl group and carboxylic acid group, making it a useful intermediate in different synthetic pathways.
The uniqueness of this compound lies in the combination of the iodine and trifluoromethyl groups, which can impart distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJDSOAQPKABJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034690-61-3 | |
Record name | 3-Iodo-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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